2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride
Overview
Description
LM11A-31 Dihydrochloride is a non-peptide ligand of the p75 neurotrophin receptor (p75NTR). It is known for its ability to block pro-nerve growth factor (proNGF) induced cell death in neuronal cultures and protect neuronal cells from cytotoxic effects of drugs like cisplatin and methotrexate . This compound has shown promise in promoting the survival of oligodendrocytes and myelinated axons in various models, including those of spinal cord injury and Alzheimer’s disease .
Mechanism of Action
Target of Action
LM11A-31 Dihydrochloride, also known as 2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride or (Rac)-LM11A-31 dihydrochloride, is a non-peptide ligand for the p75 neurotrophin receptor (p75NTR) . The p75NTR is a member of the tumor necrosis factor family of receptors and plays a crucial role in neuronal survival and apoptosis .
Mode of Action
LM11A-31 interacts with the p75NTR and selectively activates its survival pathways while inhibiting apoptosis signaling . It blocks pro-NGF induced cell death in neuronal cultures . This interaction with p75NTR can promote either neuronal survival or apoptotic death, depending on its ligand and cellular context .
Biochemical Pathways
The signaling network of p75NTR is at the core of important resilience pathways regulating functions such as cell survival, plasticity, and synaptic integrity . LM11A-31’s interaction with p75NTR can influence these pathways and their downstream effects, including the regulation of neuronal structure and function .
Pharmacokinetics
It has a plasma half-life of 1 hour and a brain half-life of 3-4 hours in mice . This suggests that the compound has good bioavailability and can effectively reach its target in the brain.
Result of Action
LM11A-31 has shown neuroprotective and procognitive effects in numerous animal models . It has been found to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It also protects neuronal cells from the cytotoxic effects of certain drugs .
Action Environment
The action of LM11A-31 can be influenced by various environmental factors. For instance, it has shown efficacy in mouse models of different conditions such as Alzheimer’s disease, Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury . This suggests that the compound’s action, efficacy, and stability can vary depending on the specific pathological environment.
Biochemical Analysis
Biochemical Properties
LM11A-31 Dihydrochloride plays a crucial role in biochemical reactions by acting as a potent antagonist of proNGF (nerve growth factor). It interacts with the p75 neurotrophin receptor (p75NTR), a receptor known to mediate cell death and survival pathways depending on the ligand and cellular context. By binding to p75NTR, LM11A-31 Dihydrochloride blocks p75-mediated cell death and promotes neuronal survival . This interaction is particularly significant in the context of neurodegenerative diseases, where the modulation of p75NTR can prevent neurodegeneration and promote neuroprotection.
Cellular Effects
LM11A-31 Dihydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to prevent and reverse cholinergic neurite dystrophy, a hallmark of Alzheimer’s disease . The compound influences cell signaling pathways by selectively activating p75NTR survival pathways and inhibiting apoptosis signaling . Additionally, LM11A-31 Dihydrochloride affects gene expression by modulating the expression of genes involved in cell survival and neuroprotection. It also impacts cellular metabolism by preserving the integrity of the blood-brain barrier and mitigating proNGF accumulation .
Molecular Mechanism
The molecular mechanism of LM11A-31 Dihydrochloride involves its binding interactions with the p75 neurotrophin receptor. By binding to p75NTR, the compound inhibits the receptor’s ability to mediate cell death pathways and instead promotes survival signaling . This inhibition of p75-mediated cell death is achieved through the blockade of proNGF binding to the receptor. Additionally, LM11A-31 Dihydrochloride modulates enzyme activity by inhibiting the phosphorylation of tau protein, a key player in neurodegenerative diseases . These molecular interactions result in the preservation of neuronal structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LM11A-31 Dihydrochloride have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being stored at 4°C under nitrogen and away from moisture . Over time, LM11A-31 Dihydrochloride has shown long-term effects on cellular function, including the prevention of cholinergic neurite atrophy and the preservation of blood-brain barrier integrity in in vivo studies . These temporal effects highlight the compound’s potential for sustained therapeutic benefits in neurodegenerative disease models.
Dosage Effects in Animal Models
The effects of LM11A-31 Dihydrochloride vary with different dosages in animal models. Studies have shown that oral administration of the compound at doses of 50 mg/kg/day for four weeks significantly mitigates proNGF accumulation and preserves blood-brain barrier integrity . Higher doses, such as 75 mg/kg, have been effective in preventing and reversing atrophy of basal forebrain cholinergic neurites in Alzheimer’s disease mouse models . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.
Metabolic Pathways
LM11A-31 Dihydrochloride is involved in metabolic pathways that influence neuroprotection and cell survival. The compound interacts with enzymes and cofactors that regulate the phosphorylation of tau protein, thereby preventing tau pathology in neurodegenerative disease models . Additionally, LM11A-31 Dihydrochloride affects metabolic flux by modulating the levels of proNGF and other neurotrophic factors. These interactions contribute to the compound’s ability to promote neuronal survival and prevent neurodegeneration.
Transport and Distribution
Within cells and tissues, LM11A-31 Dihydrochloride is transported and distributed efficiently due to its high blood-brain barrier permeability . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This efficient transport and distribution are crucial for the compound’s therapeutic effects, as it ensures that LM11A-31 Dihydrochloride reaches its target sites within the CNS.
Subcellular Localization
LM11A-31 Dihydrochloride exhibits specific subcellular localization that influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to modulate p75NTR signaling pathways and exert its neuroprotective effects. By localizing to specific cellular regions, LM11A-31 Dihydrochloride can effectively interact with its target receptors and enzymes, thereby promoting neuronal survival and preventing neurodegeneration.
Preparation Methods
The synthesis of LM11A-31 Dihydrochloride involves the derivatization of amino acids to enhance blood-brain barrier permeability. . The exact industrial production methods are proprietary, but they generally involve standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
LM11A-31 Dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The introduction of morpholine groups is a key step in its synthesis.
Amidation Reactions: Formation of amide bonds is crucial for its structure.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.
Common reagents used in these reactions include morpholine, amino acids, and hydrochloric acid. The major products formed are the desired amide derivatives and the final dihydrochloride salt.
Scientific Research Applications
LM11A-31 Dihydrochloride has a wide range of scientific research applications:
Neuroscience: It is used to study the effects of p75NTR blockade on neuronal survival and function.
Alzheimer’s Disease: The compound has shown potential in reversing cholinergic neurite dystrophy and improving cognitive function in mouse models of Alzheimer’s disease.
Spinal Cord Injury: It promotes the survival of oligodendrocytes and myelinated axons, improving motor function in animal models.
Cancer Research: LM11A-31 Dihydrochloride protects neuronal cells from the cytotoxic effects of chemotherapy drugs like cisplatin and methotrexate.
Comparison with Similar Compounds
LM11A-31 Dihydrochloride is unique due to its high blood-brain barrier permeability and its ability to selectively modulate p75NTR. Similar compounds include:
CMPD101 Hydrochloride: Another p75NTR modulator with different pharmacokinetic properties.
TAM1 Hydrochloride: A compound with similar neuroprotective effects but different molecular targets.
SPD304: A p75NTR antagonist with distinct chemical structure and effects.
LM11A-31 Dihydrochloride stands out due to its potent neuroprotective effects and its ability to reverse neurodegenerative changes in various disease models .
Properties
IUPAC Name |
2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIHJRRZJDEKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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